molecular formula C17H26N2O2S B5526978 (3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine

(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine

Cat. No. B5526978
M. Wt: 322.5 g/mol
InChI Key: RWZGOGUXEZBVRN-AWEZNQCLSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler compounds. For instance, derivatives of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been prepared in steps from acetoacetic esters and used as reagents for the preparation of various heterocyclic systems, indicating a method that might align with the synthesis of our compound of interest (Lovro Selič et al., 1997).

Molecular Structure Analysis

The crystal structure analysis reveals detailed insights into the spatial arrangement and bonding patterns within molecules. For example, the crystal structure of N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide provides insights into intermolecular hydrogen bonding and could serve as a reference for understanding similar molecular structures (Rong Wan et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving our compound can be inferred from studies on similar structures, highlighting reactivity under specific conditions. For instance, the synthesis and use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal describe how amides derived from this amine are stable under basic conditions, indicating the protective nature of certain functional groups in chemical synthesis (E. Arai et al., 1998).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of chemical compounds. While specific data on our compound might not be readily available, analogous compounds offer insights into expected physical behaviors. For instance, GC-MS studies on acylated derivatives of phenethylamines related to MDMA explore molecular weight and fragmentation patterns, which are essential for physical characterization (T. Belal et al., 2008).

Scientific Research Applications

Heterocyclic System Synthesis

The synthesis of heterocyclic systems is a significant application area. For instance, methyl and phenylmethyl derivatives have been utilized for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocyclic compounds, demonstrating the utility of related chemical structures in generating complex organic molecules (Selič, Grdadolnik, & Stanovnik, 1997).

Fluorescent Protecting Groups

The development of fluorescent protecting groups for primary amines represents another application. Compounds such as 3-acetyl-4-hydroxycoumarin derivatives have been explored for their potential to serve as fluorescent markers, indicating the versatility of chemically similar entities in biochemistry and molecular biology (Kuo & Yang, 2008).

Organic Electronics

In the realm of materials science, specific organic compounds have been investigated for their electronic properties. For example, the use of amine-based fullerene derivatives in polymer solar cells highlights the role of nitrogen-containing organics in developing renewable energy technologies (Lv et al., 2014).

Antibacterial and Antifungal Materials

The modification of polymers with amine compounds for enhanced antibacterial and antifungal properties showcases the intersection of chemistry and medical applications. Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines have shown improved biological activity, indicating the potential of such materials in healthcare applications (Aly, Aly, & El-Mohdy, 2015).

High-Spin Organic Polymers

The creation of high-spin organic polymers using polyphenylenevinylene derivatives demonstrates the application of complex organic molecules in materials science, particularly in the context of magnetic materials and electronic devices (Kurata, Pu, & Nishide, 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating more efficient synthesis methods, studying its reactivity, or exploring its potential uses in fields like medicinal chemistry .

properties

IUPAC Name

1-[(3S)-3-(dimethylamino)azepan-1-yl]-2-(3-methoxyphenyl)sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-18(2)14-7-4-5-10-19(12-14)17(20)13-22-16-9-6-8-15(11-16)21-3/h6,8-9,11,14H,4-5,7,10,12-13H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZGOGUXEZBVRN-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCN(C1)C(=O)CSC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCCN(C1)C(=O)CSC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine

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